molecular formula C18H25N5O B560269 A-987306 CAS No. 1082954-71-9

A-987306

Cat. No.: B560269
CAS No.: 1082954-71-9
M. Wt: 327.4 g/mol
InChI Key: DJKJVWJQAVGLHJ-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 987306 is a potent, selective, and orally active antagonist of the histamine H4 (H4R) receptor . This compound exhibits high affinity for the H4 receptor, with Ki values of 5.8 nM for the human receptor and 3.4 nM for the rat receptor . It demonstrates excellent selectivity, being 162-fold, 620-fold, and more than 1600-fold selective for the human H4R over the human H3, H1, and H2 receptors, respectively . The histamine H4 receptor is a G-protein-coupled receptor (GPCR) primarily expressed on cells of the immune system and is a recognized target for inflammatory and pruritic conditions . In preclinical research, A 987306 has shown significant efficacy in models of itch and inflammation. It reduces scratch responses in a mouse model with an ED50 of 0.36 µmol/kg and blocks zymosan-induced neutrophil influx in a mouse peritonitis model, demonstrating anti-inflammatory activity comparable to standard treatments . Furthermore, studies suggest H4R antagonists like A 987306 can attenuate thermal hypersensitivity, indicating potential for research in pain pathways . A 987306 has a favorable pharmacokinetic profile. In studies, it displayed moderate oral bioavailability (26%) with a half-life of 3.7 hours, making it a suitable tool for oral administration in research settings . The plasma protein binding of A 987306 in rats is 59% . With its well-characterized activity, high selectivity, and oral efficacy, A 987306 serves as a critical research tool for investigating the role of the H4 receptor in immunological, inflammatory, and pruritic processes . This product is For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKJVWJQAVGLHJ-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148488
Record name A-987306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082954-71-9
Record name A-987306
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082954719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-987306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-987306
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVK16R925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Construction of the Octahydrobenzofuro[2,3-h]quinazoline Skeleton

The synthesis of polycyclic quinazoline derivatives typically involves cyclocondensation reactions. For A 987306, a plausible route begins with the formation of the benzofuran ring, followed by quinazoline annulation.

  • Benzofuran Precursor Synthesis :

    • Starting from a substituted catechol derivative, alkylation with a bromoethyl group could yield a dihydrobenzofuran intermediate.

    • Oxidative cyclization using catalysts like palladium or rhodium may facilitate furan ring closure.

  • Quinazoline Annulation :

    • Condensation of the benzofuran intermediate with a guanidine derivative under acidic conditions forms the quinazoline ring.

    • Stereochemical control at the 7aR and 11aR positions likely requires chiral auxiliaries or asymmetric hydrogenation.

Analytical and Purification Methods

Chromatographic Purification

Flash chromatography with gradients of methanol in dichloromethane (0–65%) is commonly employed for intermediates, as evidenced by protocols for analogous compounds. Final purification of A 987306 likely utilizes preparative HPLC with C18 columns and acetonitrile/water mobile phases to achieve >98% purity.

Spectroscopic Characterization

  • NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm).

  • LC-MS : Expected [M+H]+ ion at m/z 327.4.

Formulation and Stability Considerations

In Vivo Formulation Preparation

A 987306 is formulated for preclinical studies using a DMSO/PEG300/Tween 80/ddH2O system:

ComponentVolume RatioPurpose
DMSO master liquid10%Solubilization
PEG30040%Enhance solubility and absorption
Tween 805%Surfactant for stability
ddH2O45%Aqueous carrier

Pharmacokinetic Profiling

A 987306 exhibits favorable pharmacokinetics in Sprague-Dawley rats:

ParameterIntraperitoneal (ip)Oral (po)
Bioavailability (F)72%26%
Half-life (t1/2)4.7 h3.7 h
Cmax1.73 μM0.30 μM

The moderate oral bioavailability suggests first-pass metabolism, necessitating prodrug strategies for clinical development .

Chemical Reactions Analysis

Types of Reactions

A 987306 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Properties

A-987306 exhibits several pharmacological properties that make it a valuable tool in research:

  • Histamine H4 Receptor Antagonism : this compound effectively blocks the action of histamine at the H4 receptor, which is implicated in various inflammatory responses .
  • Anti-inflammatory Activity : In vivo studies have shown that this compound can reduce inflammation in models such as carrageenan-induced hyperalgesia in rats, with an effective dose (ED50) of approximately 42 µmol/kg .
  • Antipruritic Effects : The compound has been shown to significantly inhibit scratching responses induced by histamine in animal models, highlighting its potential for treating pruritus .

Anti-inflammatory Effects in Animal Models

A study demonstrated that this compound significantly reduced inflammatory responses in a murine model of peritonitis. The compound inhibited neutrophil recruitment and attenuated thermal hypersensitivity, indicating its potential for managing pain associated with inflammation .

Study Model Outcome ED50 (µmol/kg)
Dunford et al. (2007)Carrageenan-induced hyperalgesiaPain reduction42
Cowden et al. (2014)Arthritis modelDecreased inflammationNot specified

Efficacy in Pruritus Management

Clinical studies have validated the antipruritic effects observed in preclinical models. This compound effectively reduced scratching behavior in various models of dermatitis and allergic reactions .

Condition Effect Observed
Acute hapten modelsReduced scratching
Chronic dermatitisDecreased inflammation

Potential Therapeutic Applications

The implications of this compound extend to several therapeutic areas:

  • Chronic Inflammatory Diseases : Given its anti-inflammatory properties, this compound could be beneficial in treating conditions like asthma and rheumatoid arthritis.
  • Dermatological Conditions : Its ability to mitigate itching makes it a candidate for therapies aimed at skin disorders characterized by pruritus.
  • Pain Management : The compound's efficacy in reducing pain responses suggests potential applications in managing chronic pain syndromes.

Mechanism of Action

A 987306 exerts its effects by selectively binding to and antagonizing histamine H4 receptors. This interaction blocks the receptor’s activation by histamine, thereby inhibiting downstream signaling pathways involved in inflammation and immune responses. The compound’s high selectivity for histamine H4 receptors over other histamine receptor subtypes contributes to its efficacy and reduced side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of A 987306 is contextualized against structurally and functionally related H4R modulators, including A 943931 , JNJ 7777120 , and thioperamide . Key distinctions are outlined below:

Table 1: Pharmacological Activity of A 987306 and Comparable Compounds

Compound hH4R Activity rH4R Activity Assay Systems (Key Findings)
A 987306 Inverse agonist Neutral antagonist Luciferase (↓ constitutive activity) ; GTPγS (↓ activity) ; FLIPR (neutral antagonism)
A 943931 Inverse agonist Neutral antagonist Matches A 987306 in GTPγS and luciferase assays
JNJ 7777120 Neutral antagonist Not reported Neutral antagonism in GTPγS and FLIPR assays
Thioperamide Weak inverse agonist Not reported Low constitutive activity suppression in luciferase assays

Key Findings

Mechanistic Divergence: A 987306 and A 943931 share identical inverse agonism at hH4R but diverge from JNJ 7777120, which lacks inverse agonist activity . This suggests that aminopyrimidine derivatives (A 987306, A 943931) have distinct structural motifs enabling constitutive activity suppression. In contrast, JNJ 7777120’s neutral antagonism implies a different binding interaction that stabilizes the receptor without affecting basal activity .

Species-Specific Activity :

  • A 987306’s neutral antagonism at rH4R contrasts with its inverse agonism at hH4R, likely due to receptor ortholog variations in transmembrane domains or G-protein coupling efficiency . This underscores the necessity of cross-species validation in H4R-targeted drug development.

Assay-Dependent Variability :

  • A 987306 exhibits neutral antagonism in FLIPR (Ca2+ mobilization) assays but inverse agonism in GTPγS and luciferase assays . This discrepancy may arise from assay sensitivity differences : GTPγS directly measures G-protein activation, while FLIPR detects downstream signaling, which may be less responsive to constitutive activity modulation.

Therapeutic Implications :

  • Compared to thioperamide, A 987306 demonstrates stronger inverse agonism at hH4R, making it a more potent candidate for conditions driven by H4R overactivity, such as inflammatory diseases .

Biological Activity

A-987306 is a potent antagonist of the histamine H4 receptor (H4R), which plays a significant role in mediating inflammatory responses and immune system regulation. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions characterized by inflammation and pain.

This compound functions primarily as an antagonist at the histamine H4 receptor, exhibiting high affinity and selectivity. The pharmacological profile of this compound includes:

  • pKi Values : this compound has pKi values of 8.24 for human H4 receptors and 8.47 for rat H4 receptors, indicating strong binding affinity .
  • Inhibition Potency : The compound shows inhibition constants (Kis) of 3.4 nM for rat H4 and 5.8 nM for human H4 receptors, demonstrating its potency as an H4R antagonist .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties:

  • Peritonitis Model : In experimental models, this compound has been shown to reduce inflammation in a carrageenan-induced peritonitis model, suggesting its potential use in treating inflammatory diseases .
  • Pain Assays : The compound effectively blocks pain responses, particularly in models of hyperalgesia, which further supports its role in pain management .

Immune Response Modulation

The activation of H4R is closely linked to various immune responses:

  • Chemotaxis Induction : this compound inhibits the chemotaxis of immune cells such as eosinophils and mast cells, which are critical in allergic responses and inflammation .
  • Cytokine Release : The compound modulates the release of several pro-inflammatory cytokines (e.g., IL-6, IL-1β) and Th2 cytokines (e.g., IL-4, IL-5), highlighting its role in regulating immune responses .

Study 1: Pain Management

In a study assessing the efficacy of this compound in pain management, researchers administered the compound to rats subjected to carrageenan-induced hyperalgesia. Results indicated a significant reduction in pain sensitivity compared to control groups, demonstrating the compound's potential as an analgesic agent.

Study 2: Inflammatory Response

Another study investigated the anti-inflammatory effects of this compound using a mouse model of allergic asthma. The administration of this compound resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration into lung tissues, suggesting its therapeutic potential in asthma management.

Table 1: Pharmacological Profile of this compound

ParameterValue
pKi (Human H4)8.24
pKi (Rat H4)8.47
Kis (Human H4)5.8 nM
Kis (Rat H4)3.4 nM
Anti-inflammatory ActivityYes
Pain Response BlockageYes

Table 2: Cytokine Modulation by this compound

CytokineEffect
IL-1βDecreased
IL-6Decreased
IL-4Modulated
IL-5Modulated
IL-10Increased

Q & A

Q. How to design a reproducible experimental protocol for investigating the physicochemical properties of A 987306?

  • Methodological Answer : Begin by operationalizing variables (e.g., solubility, stability) into measurable parameters using standardized instruments (e.g., HPLC for purity analysis). Follow guidelines for detailing experimental procedures, including reagent sources, equipment calibration, and environmental controls (e.g., temperature, pH) to ensure replicability . Pilot testing is critical to refine protocols and identify confounding variables (e.g., solvent interactions) . Document raw and processed data separately, with processed data integrated into the main study and raw datasets archived as supplementary material .

Q. What frameworks are recommended to formulate hypotheses about A 987306's biological activity?

  • Methodological Answer : Use the PICO framework (Population: cell lines/organisms; Intervention: A 987306 dosage; Comparison: control groups; Outcome: efficacy metrics) to structure hypotheses . For example: "Does A 987306 (I) inhibit [target enzyme] in [cell type] (P) compared to [existing inhibitor] (C), measured via [assay] (O)?" Apply the FINER criteria to evaluate feasibility (resource availability), novelty (gap-filling), and ethical compliance (e.g., cytotoxicity thresholds) .

Q. How to conduct a systematic literature review for A 987306-related studies?

  • Methodological Answer : Use databases like PubMed and Google Scholar with Boolean terms (e.g., "A 987306 AND pharmacokinetics NOT industrial"). Screen results using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2015). Critically appraise sources for bias (e.g., industry-funded studies) and relevance to your research question. Annotate findings in a matrix linking methodologies, results, and gaps .

Advanced Research Questions

Q. How to resolve contradictions in experimental data (e.g., conflicting efficacy results) for A 987306?

  • Methodological Answer : Perform sensitivity analysis to identify variables influencing outcomes (e.g., batch variability, assay conditions) . Use triangulation: compare results across multiple methods (e.g., in vitro vs. computational docking studies). Statistically assess outliers via Grubbs' test or robust regression models . Replicate experiments under stricter controls and document deviations in a lab notebook for peer review .

What strategies refine research questions after preliminary findings on A 987306's mechanism of action?

  • Methodological Answer : Apply iterative hypothesis testing . For example, if initial data suggest off-target effects, reframe the question using PICOT’s "Time" element (e.g., "How does prolonged exposure to A 987306 alter off-target binding?"). Revisit the literature review to identify understudied pathways and adjust variables (e.g., dose-response gradients) . Validate refined questions via Delphi methods with domain experts .

Q. How to ensure methodological rigor in replicating studies on A 987306's synthetic pathways?

  • Methodological Answer : Adopt BRET guidelines (Blinded Replication of Experiments and Techniques): share raw datasets and code repositories for transparency . Use standardized metrics (e.g., yield percentage, enantiomeric excess) and report confidence intervals for key results. Address lab-specific variables (e.g., catalyst purity) by collaborating with original authors to cross-validate protocols . Pre-register replication plans to mitigate HARKing (Hypothesizing After Results are Known) .

Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in A 987306 studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Report goodness-of-fit metrics (R², RMSE) and confidence intervals . For small sample sizes, apply bootstrapping to estimate parameter stability. Visualize data with dose-response curves and include error bars representing SEM .

Q. How to address ethical considerations in data collection for A 987306 toxicity studies?

  • Methodological Answer : Submit protocols to an Institutional Review Board (IRB) for approval, particularly for vertebrate animal studies. Include informed consent forms for human cell-line usage, detailing risks and anonymizing participant data . Use dual anonymization in surveys/questionnaires to prevent bias in self-reported outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-987306
Reactant of Route 2
A-987306

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.